(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
CAS No.:
VCID: VC9967835
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
![(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone -](/images/structure/VC9967835.png)
Description |
(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that integrates functional groups from indole, piperazine, and chlorophenyl. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry and pharmacology. Its systematic name reflects its structural components, which play crucial roles in its chemical behavior and biological interactions. Synthesis and Chemical ReactionsThe synthesis of (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, which can include reactions such as amide formation and carbonylation. The synthesis may also involve purification steps like recrystallization or chromatography to isolate the desired product from by-products or unreacted materials.
Mechanism of Action and Biological ActivityThe mechanism of action for (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves interactions with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring may modulate various enzyme activities. These interactions lead to changes in cellular signaling pathways, which are crucial for its potential therapeutic effects.
Applications in Medicinal ChemistryThis compound is primarily studied for its applications in medicinal chemistry, particularly in the context of neurological disorders and cancer treatment. Its complex structure and potential biological activities make it a candidate for further research in these areas.
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Product Name | (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone | ||||||||||||||||||||
Molecular Formula | C20H18ClN3O2 | ||||||||||||||||||||
Molecular Weight | 367.8 g/mol | ||||||||||||||||||||
IUPAC Name | (4-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | ||||||||||||||||||||
Standard InChI | InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2 | ||||||||||||||||||||
Standard InChIKey | RIQTUJABMWJMDA-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 | ||||||||||||||||||||
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 | ||||||||||||||||||||
PubChem Compound | 17601176 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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